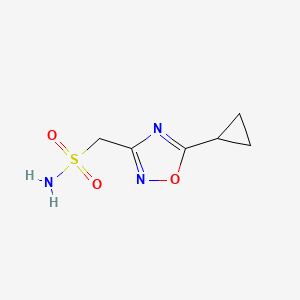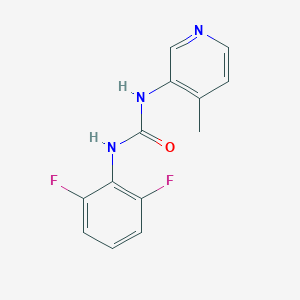![molecular formula C23H20N4O3S B2506376 N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide CAS No. 422530-70-9](/img/structure/B2506376.png)
N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide: is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a furan ring, a pyridine ring, and a quinazoline core. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:
Formation of the Quinazoline Core: The quinazoline core is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where a pyridine derivative is reacted with an appropriate electrophile.
Final Assembly: The final compound is assembled by coupling the intermediate products through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan, pyridine, or quinazoline rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds with modified functional groups.
科学的研究の応用
N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulate Receptors: The compound can interact with cellular receptors, leading to changes in signal transduction pathways.
Induce Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
類似化合物との比較
N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide: can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share the quinazoline core but differ in the substituents attached to the core. Examples include gefitinib and erlotinib, which are used as anticancer drugs.
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and furfuryl alcohol, have different chemical and biological properties.
Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine, are known for their roles in biological systems and as vitamins.
The uniqueness of This compound lies in its combination of these three heterocyclic rings, which imparts a distinct set of chemical and biological properties.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-2-10-27-22(29)19-8-7-17(21(28)25-14-18-6-4-11-30-18)12-20(19)26-23(27)31-15-16-5-3-9-24-13-16/h2-9,11-13H,1,10,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEFITAWOVBECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)
![4-(4-tert-butylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506298.png)

![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/new.no-structure.jpg)



![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)

![N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2506311.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2506315.png)

